Lifitegrast impurity D Lifitegrast impurity D
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988589
InChI: InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1
SMILES:
Molecular Formula: C29H26N2O7S
Molecular Weight: 546.6 g/mol

Lifitegrast impurity D

CAS No.:

Cat. No.: VC17988589

Molecular Formula: C29H26N2O7S

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

Lifitegrast impurity D -

Specification

Molecular Formula C29H26N2O7S
Molecular Weight 546.6 g/mol
IUPAC Name (2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid
Standard InChI InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1
Standard InChI Key RBEOTLAQXSGZKQ-VWLOTQADSA-N
Isomeric SMILES CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2

Introduction

Chemical Identity and Structural Characteristics

Lifitegrast Impurity D is classified as a process-related degradation product formed during the multistep synthesis of lifitegrast. Its molecular formula is C29H26N2O7S\text{C}_{29}\text{H}_{26}\text{N}_2\text{O}_7\text{S}, with a molecular weight of 546.59 g/mol . Structural analysis reveals that it shares the core tetrahydroisoquinoline framework of lifitegrast but differs in substituent groups, likely due to incomplete reactions or side reactions during synthesis.

Spectroscopic Identification

Ultraviolet (UV) spectroscopy at 260 nm confirms the presence of conjugated aromatic systems, consistent with lifitegrast’s parent structure . Nuclear magnetic resonance (NMR) studies highlight distinct proton environments in the impurity, particularly in the regions corresponding to the sulfonic acid and amide functional groups . These differences underscore the importance of structural elucidation in differentiating Lifitegrast Impurity D from the active pharmaceutical ingredient (API).

Synthesis and Formation Pathways

The synthesis of lifitegrast involves a series of condensation, alkylation, and hydrolysis steps, during which Lifitegrast Impurity D is generated as a byproduct. Key stages include:

  • Amide Bond Formation: Condensation of intermediate carboxylic acids with amines under acidic conditions.

  • Sulfonation: Introduction of the sulfonic acid group via electrophilic substitution.

  • Final Purification: Chromatographic separation to isolate lifitegrast from impurities.

Critical Reaction Parameters

Impurity formation is influenced by:

  • pH Variability: Hydrolysis of amide bonds at extreme pH levels generates degradation products.

  • Temperature Fluctuations: Elevated temperatures during sulfonation accelerate side reactions.

  • Catalyst Residues: Trace metals in catalysts may promote oxidative degradation .

Recent optimization efforts have focused on modulating reaction conditions to suppress Impurity D formation, achieving yields below 0.1% in commercial batches .

Analytical Methods for Detection and Quantification

Regulatory-compliant methods for analyzing Lifitegrast Impurity D include:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method validated per International Council for Harmonisation (ICH) guidelines demonstrates linearity (R2=0.999R^2 = 0.999) across 2–12 µg/mL, with a limit of detection (LOD) of 0.50 µg/mL and limit of quantification (LOQ) of 1.52 µg/mL . The method employs a C18 column and methanol-water mobile phase, achieving baseline separation of lifitegrast and its impurities within 15 minutes.

ParameterValue
ColumnC18 (250 mm × 4.6 mm)
Mobile PhaseMethanol:Water (70:30)
Flow Rate1.0 mL/min
Retention Time8.2 min (Impurity D)

UV Spectrophotometry

A complementary UV method at 260 nm offers rapid screening with an LOD of 0.77 µg/mL and LOQ of 2.33 µg/mL . While less specific than HPLC, it serves as a cost-effective option for routine quality control.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator